molecular formula C17H23N5O2 B2547232 1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one CAS No. 1251558-09-4

1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one

Cat. No.: B2547232
CAS No.: 1251558-09-4
M. Wt: 329.404
InChI Key: XZFBDOODXVSYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is a synthetic arylpiperazine derivative featuring a butan-1-one backbone linked to a 6-methoxypyridazine-substituted piperazine ring and a pyrrole moiety. The 6-methoxypyridazine group may influence electronic properties and binding affinity, while the pyrrole ring contributes to aromatic interactions. Synthesis likely follows established coupling protocols for arylpiperazines, as seen in related compounds .

Properties

IUPAC Name

1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-24-16-7-6-15(18-19-16)21-11-13-22(14-12-21)17(23)5-4-10-20-8-2-3-9-20/h2-3,6-9H,4-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFBDOODXVSYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)CCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations

  • 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK69)
    • Structure : Replaces pyrrole with pyrazole and 6-methoxypyridazine with 4-(trifluoromethyl)phenyl.
    • Properties : Enhanced lipophilicity (logP ~3.5 inferred) due to the CF₃ group; synthesized via HOBt/TBTU-mediated coupling (93% yield) .
  • 1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one
    • Structure : Lacks pyrrole and pyridazine; features a 4-methoxyphenyl group.
    • Properties : Lower molecular weight (262.35 g/mol), logP 2.55, and moderate solubility (logSw -2.4) .
  • 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one Structure: Substitutes heterocycles with morpholine and piperazine.

Key Structural Differences

Compound Piperazine Substituent Terminal Group Molecular Formula logP (Predicted)
Target Compound 6-Methoxypyridazin-3-yl 1H-Pyrrol-1-yl C₁₈H₂₃N₅O₂ ~2.8
MK69 4-(Trifluoromethyl)phenyl 1H-Pyrazol-4-yl C₁₈H₂₁F₃N₄O ~3.5
1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one 4-Methoxyphenyl None (butan-1-one) C₁₅H₂₂N₂O₂ 2.55
UDO (Antiparasitic Agent) 4-(Trifluoromethyl)phenyl Pyridin-3-yl C₂₀H₁₈ClF₃N₂O ~4.0

Pharmacological Activity

  • Antiparasitic Potential: Pyridine/arylpiperazine hybrids (e.g., UDO) inhibit CYP51 in Trypanosoma cruzi with efficacy comparable to posaconazole . The target compound’s 6-methoxypyridazine may mimic pyridine’s electronic profile but requires validation.
  • CNS Modulation : Arylpiperazines with lipophilic groups (e.g., MK69’s CF₃) often target serotonin/dopamine receptors. The pyrrole group in the target compound could modulate affinity for CNS targets .

Physicochemical Properties

  • Solubility : The target compound’s pyrrole and pyridazine groups may reduce logSw compared to simpler analogs (e.g., logSw -2.4 for 1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one) .
  • Polar Surface Area (PSA) : Predicted PSA ~50 Ų (higher than 1-(morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one’s 27.4 Ų) due to heterocyclic N atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.